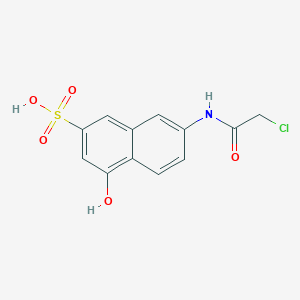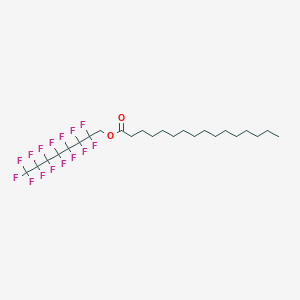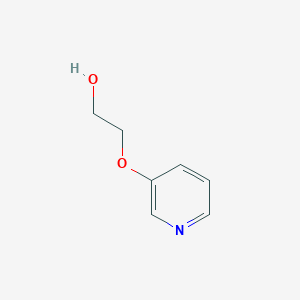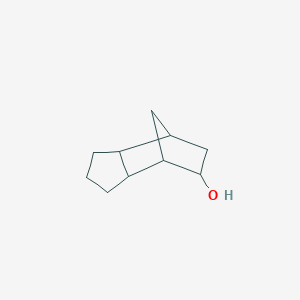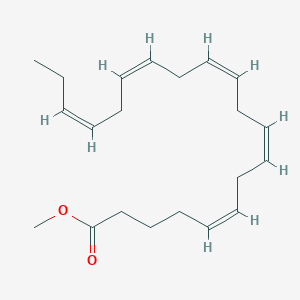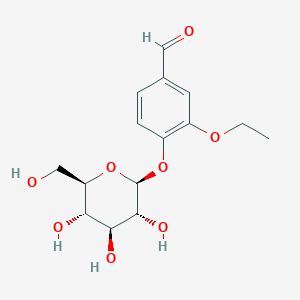
8-Ethenylfluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethenylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research applications. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. This compound is of interest due to its potential use in various fields, including materials science, environmental science, and biomedical research.
Aplicaciones Científicas De Investigación
8-Ethenylfluoranthene has a wide range of scientific research applications. It is commonly used as a model compound for studying the environmental fate and transport of 8-Ethenylfluoranthenes. It has been found to be a useful tool for investigating the adsorption, desorption, and biodegradation of 8-Ethenylfluoranthenes in soil and water systems. In addition, 8-ethenylfluoranthene has been used as a fluorescent probe for studying protein-ligand interactions in biochemical research.
Mecanismo De Acción
The mechanism of action of 8-ethenylfluoranthene is not well understood. However, it is believed to interact with cellular components such as DNA, RNA, and proteins. This interaction can result in changes in gene expression and protein function, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that exposure to 8-ethenylfluoranthene can cause various biochemical and physiological effects. It has been found to be mutagenic and carcinogenic in animal studies. In addition, it has been shown to cause oxidative stress and inflammation in cells. Furthermore, exposure to 8-ethenylfluoranthene has been associated with developmental and reproductive toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-Ethenylfluoranthene has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other 8-Ethenylfluoranthenes. However, one limitation of 8-ethenylfluoranthene is its low solubility in water, which can make it difficult to work with in aqueous systems.
Direcciones Futuras
There are many future directions for research on 8-ethenylfluoranthene. One area of interest is the development of new methods for synthesizing this compound with higher yields and purity. Another area of interest is the investigation of the potential health effects of exposure to 8-ethenylfluoranthene in humans. Additionally, research is needed to better understand the mechanism of action of this compound and its interactions with cellular components. Finally, there is a need for further studies on the environmental fate and transport of 8-ethenylfluoranthene, particularly in soil and water systems.
Conclusion
In conclusion, 8-ethenylfluoranthene is a useful compound for scientific research applications. Its synthesis method is relatively simple, and it has many advantages for lab experiments. However, it is important to be aware of its potential health effects and limitations when working with this compound. Further research is needed to better understand the mechanism of action and environmental fate and transport of 8-ethenylfluoranthene.
Métodos De Síntesis
The synthesis of 8-ethenylfluoranthene involves the reaction of fluoranthene with acetylene in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 8-ethenylfluoranthene and hydrogen gas. The yield of this reaction can be improved by using a higher concentration of acetylene and a higher reaction temperature.
Propiedades
Número CAS |
114689-57-5 |
|---|---|
Nombre del producto |
8-Ethenylfluoranthene |
Fórmula molecular |
C18H12 |
Peso molecular |
228.3 g/mol |
Nombre IUPAC |
8-ethenylfluoranthene |
InChI |
InChI=1S/C18H12/c1-2-12-9-10-14-15-7-3-5-13-6-4-8-16(18(13)15)17(14)11-12/h2-11H,1H2 |
Clave InChI |
WTKXVQOMXURINP-UHFFFAOYSA-N |
SMILES |
C=CC1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4 |
SMILES canónico |
C=CC1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4 |
Sinónimos |
poly(11-vinylfluoranthene) PVFA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



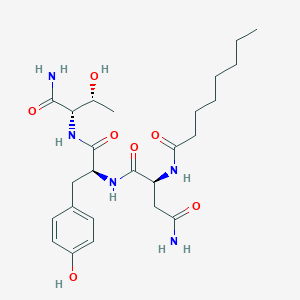
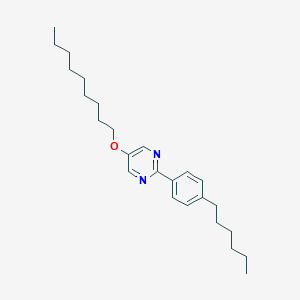
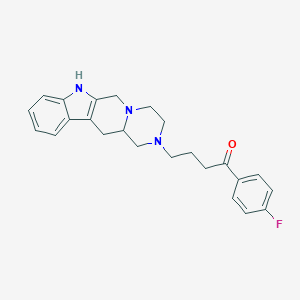

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)
